molecular formula C19H17FO3S B3069708 2,2-dimethyl-4-(3-fluorophenyl)-5-{4-(methylsulfinyl)phenyl}-3(2H)-furanone CAS No. 301693-70-9

2,2-dimethyl-4-(3-fluorophenyl)-5-{4-(methylsulfinyl)phenyl}-3(2H)-furanone

Cat. No. B3069708
CAS RN: 301693-70-9
M. Wt: 344.4 g/mol
InChI Key: HTGQQMHYRFTDJD-UHFFFAOYSA-N
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Description

The compound “2,2-dimethyl-4-(3-fluorophenyl)-5-{4-(methylsulfinyl)phenyl}-3(2H)-furanone” is mentioned in a patent , but the specific details about the compound are not provided in the search results.


Molecular Structure Analysis

The search results did not provide any information on the molecular structure of this compound .

Scientific Research Applications

Prodrug Approach to COX-2 Inhibitors

  • "2,2-dimethyl-4-phenyl-5-[4-(methylsulfinyl)phenyl]-3(2H)furanone derivatives" are explored for their potential as prodrugs for COX-2 inhibitors. These compounds effectively transform in vivo into potent selective COX-2 inhibitors, demonstrating their potential in pharmacological applications (Moh et al., 2004).

Synthesis and Antiulcer Activity

  • Novel 5-(2-ethenyl substituted)-3(2H)-furanones, including derivatives of 2,2-dimethyl-3(2H)-furanone, are synthesized and evaluated for antiulcer activity. These compounds show significant potential as new antiulcer agents, with some displaying enhanced activity compared to existing drugs (Felman et al., 1992).

Fluorescent Organic Dyes

  • 3(2H)-Furanones serve as a scaffold for synthesizing novel fluorescent organic dyes, expanding their application in bio-analytical fields. The photophysical properties of these dyes are studied, revealing their efficient solvatochromic properties and potential for various analytical uses (Varghese et al., 2015).

In Vitro Metabolism of COX-2 Inhibitors

  • The metabolic profile of "5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone", a selective COX-2 inhibitor, is characterized in vitro, revealing insights into its pharmacokinetic properties and potential therapeutic applications (Yergey et al., 2001).

Preparation of 3(2H)-Furanones

  • A novel synthetic method for preparing 2,2-dimethyl-5-phenyl-3(2H)-furanone is described, highlighting its utility in chemical synthesis and potential for various industrial applications (Inoue et al., 1989).

properties

IUPAC Name

4-(3-fluorophenyl)-2,2-dimethyl-5-(4-methylsulfinylphenyl)furan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO3S/c1-19(2)18(21)16(13-5-4-6-14(20)11-13)17(23-19)12-7-9-15(10-8-12)24(3)22/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGQQMHYRFTDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)C)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-4-(3-fluorophenyl)-5-{4-(methylsulfinyl)phenyl}-3(2H)-furanone

Synthesis routes and methods

Procedure details

To a stirred solution of 2,2-dimethyl-4-(3-fluorophenyl)-5-{4-(methylthio)phenyl}-3(2H)-furanone (2.0 g, Example 166) in 50 ml dichloromethane, was added 1.5 g of m-chloroperoxybenzoic acid at 0° C. The reaction solution was stirred at the same temperature for one and half hours, after which 30 ml 5% aqueous sodium bicarbonate was added and the solution was stirred for another 10 minutes. Then the reaction mixture was concentrated in vacuo, and the resulting residue was extracted with 50 ml water and dichloromethane (30 ml×3). The organic layer was concentrated in vacuo and was purified by column chromatography (hexane/ethylacetate=1:1) to give 1.3 g of 2,2-dimethyl-4-(3-fluorophenyl)-5-{4-(methylsulfinyl)phenyl}-3(2H)-furanone. mp: 143-144° C. NMR: δ1.58 (s, 6H), 2.76(s, 3H), 7.26-7.08 (m, 3H), 7.30-7.38 (m, 1H), 7.65 (d, J=8.2 Hz, 2H), 7.80 (d, J=8.2 Hz, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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